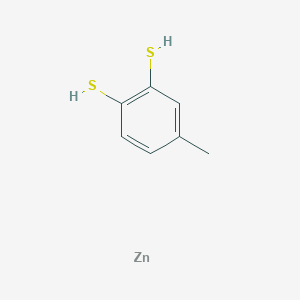
4-Methylbenzene-1,2-dithiol;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toluene-3,4-dithiol zinc salt is a chemical compound with the molecular formula C7H6S2Zn. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a zinc ion coordinated with toluene-3,4-dithiol ligands, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Toluene-3,4-dithiol zinc salt can be synthesized through the reaction of toluene-3,4-dithiol with zinc salts. One common method involves the reduction of bis(sulfonyl chloride) derivatives of toluene with tin, followed by the addition of zinc salts to form the desired zinc complex . The reaction typically occurs under mild conditions, with the use of solvents such as chloroform or benzene to facilitate the process.
Industrial Production Methods
Industrial production of toluene-3,4-dithiol zinc salt involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Toluene-3,4-dithiol zinc salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: It can be reduced back to the dithiol form.
Substitution: The zinc ion can be replaced by other metal ions, forming different metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Metal salts like copper sulfate or nickel chloride are used to replace the zinc ion.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Toluene-3,4-dithiol.
Substitution: Various metal complexes depending on the substituting metal ion.
Scientific Research Applications
Toluene-3,4-dithiol zinc salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of toluene-3,4-dithiol zinc salt involves the coordination of the zinc ion with the sulfur atoms of the dithiol ligands. This coordination imparts stability to the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include:
Metal-Ligand Interactions: The zinc ion forms stable complexes with the dithiol ligands, which can interact with other metal ions and molecules.
Thiol-Disulfide Exchange: The compound can participate in thiol-disulfide exchange reactions, which are important in biological systems for maintaining redox balance.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedithiol: Similar to toluene-3,4-dithiol but lacks the methyl group on the benzene ring.
4-Methyl-1,2-benzenedithiol: Another similar compound with a methyl group at a different position on the benzene ring.
Uniqueness
Toluene-3,4-dithiol zinc salt is unique due to the specific positioning of the methyl group and the coordination with the zinc ion. This unique structure imparts distinct chemical properties, making it valuable for specific applications in scientific research and industry.
Properties
Molecular Formula |
C7H8S2Zn |
|---|---|
Molecular Weight |
221.7 g/mol |
IUPAC Name |
4-methylbenzene-1,2-dithiol;zinc |
InChI |
InChI=1S/C7H8S2.Zn/c1-5-2-3-6(8)7(9)4-5;/h2-4,8-9H,1H3; |
InChI Key |
SVSNSFKOIZDLHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S)S.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


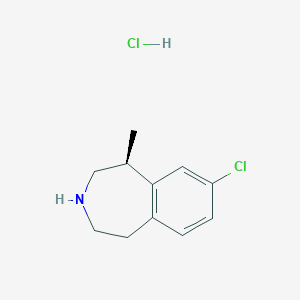
![2-[Ethyl-[4-(trifluoromethyl)benzoyl]amino]acetic acid](/img/structure/B12815997.png)
![[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrochloride](/img/structure/B12815999.png)
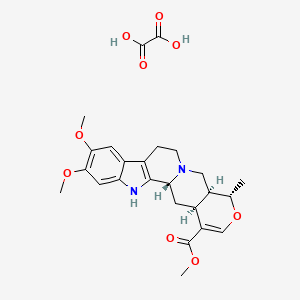
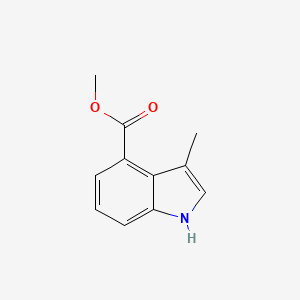
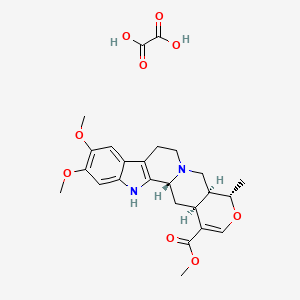
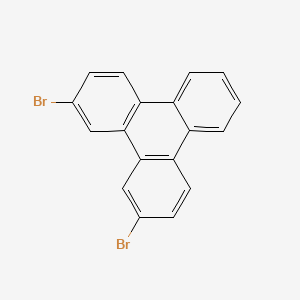
![rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane](/img/structure/B12816031.png)
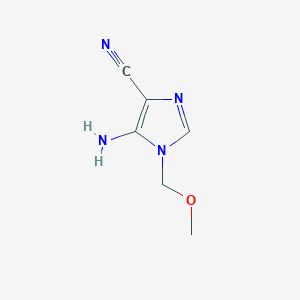
![2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B12816046.png)
![5-tert-Butyl 7-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B12816052.png)
![6,14-dioxahexacyclo[9.5.1.13,9.02,10.04,8.012,16]octadecane-5,7,13,15-tetrone](/img/structure/B12816056.png)

![9-Methylspiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12816061.png)
